molecular formula C18H27BrO2 B3057262 Benzyl 11-bromoundecanoate CAS No. 78277-30-2

Benzyl 11-bromoundecanoate

Cat. No.: B3057262
CAS No.: 78277-30-2
M. Wt: 355.3 g/mol
InChI Key: RPDCWDNMLCPTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 11-bromoundecanoate is an organic compound with the molecular formula C18H27BrO2. It is a brominated ester, specifically the benzyl ester of 11-bromoundecanoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 11-bromoundecanoate can be synthesized through the esterification of 11-bromoundecanoic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid (PTSA) and is carried out under reflux conditions in the presence of a dehydrating agent like toluene to remove water formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 11-bromoundecanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 11-bromoundecanoic acid and benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild heating.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) in water, while basic hydrolysis uses sodium hydroxide (NaOH) in water.

Major Products

    Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides or thiocyanates.

    Reduction: The major product is 11-bromoundecanol.

    Hydrolysis: The products are 11-bromoundecanoic acid and benzyl alcohol.

Scientific Research Applications

Benzyl 11-bromoundecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 11-bromoundecanoate and its derivatives often involves the interaction with microbial cell membranes. The bromine atom and ester group can disrupt membrane integrity, leading to increased permeability and eventual cell death. This mechanism is particularly relevant in its antimicrobial and anti-biofilm activities .

Comparison with Similar Compounds

Similar Compounds

    11-Bromoundecanoic Acid: The parent acid of benzyl 11-bromoundecanoate, used in similar synthetic applications.

    Methyl 11-bromoundecanoate: Another ester derivative with similar reactivity but different physical properties.

    11-Bromoundecanol: The reduced form of the ester, used in various chemical syntheses.

Uniqueness

This compound is unique due to its benzyl ester group, which imparts different solubility and reactivity characteristics compared to other similar compounds. This uniqueness makes it valuable in specific synthetic pathways and applications where these properties are advantageous.

Properties

IUPAC Name

benzyl 11-bromoundecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrO2/c19-15-11-6-4-2-1-3-5-10-14-18(20)21-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDCWDNMLCPTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302484
Record name benzyl 11-bromoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78277-30-2
Record name NSC151231
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzyl 11-bromoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL 11-BROMOUNDECANOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This compound was prepared from 11-bromoundecanoic acid (2.65 g; 10.0 mmol), benzyl alcohol (1.62 g; 15.0 mmol), and p-toluenesulphonic acid (50 mg) in toluene (100 mL) using Procedure B. 3.62 g product was obtained, which was used in 13b without further purification.
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 11-bromoundecanoate
Reactant of Route 2
Reactant of Route 2
Benzyl 11-bromoundecanoate
Reactant of Route 3
Reactant of Route 3
Benzyl 11-bromoundecanoate
Reactant of Route 4
Reactant of Route 4
Benzyl 11-bromoundecanoate
Reactant of Route 5
Reactant of Route 5
Benzyl 11-bromoundecanoate
Reactant of Route 6
Reactant of Route 6
Benzyl 11-bromoundecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.